molecular formula C11H14FNO2 B2999389 2-Amino-4-butyl-6-fluorobenzoic acid CAS No. 2138288-76-1

2-Amino-4-butyl-6-fluorobenzoic acid

Cat. No.: B2999389
CAS No.: 2138288-76-1
M. Wt: 211.236
InChI Key: MEZVILCBWDWQPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-butyl-6-fluorobenzoic acid is an organic compound that belongs to the class of aminobenzoic acids It is characterized by the presence of an amino group at the second position, a butyl group at the fourth position, and a fluorine atom at the sixth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-butyl-6-fluorobenzoic acid can be achieved through several methods. One common approach involves the nitration of 4-fluorobenzyl alcohol to obtain a nitro substituent, followed by oxidation to form a benzoic acid oxide. The final step involves the reduction of the benzoic acid oxide to yield this compound . This method is advantageous due to the availability of cheap and easily obtainable raw materials, short reaction routes, and mild reaction conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, making it suitable for commercial applications. The use of advanced catalytic systems and continuous flow reactors can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-butyl-6-fluorobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups present in the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or fluorine groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrazine hydrate (N₂H₄·H₂O) and molybdenum dioxide (MoO₂) are frequently used.

    Substitution: Reagents like N,N-dimethylamino-4-pyridine (DMAP) and acetyl chloride (CH₃COCl) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amino derivatives. Substitution reactions can result in a wide range of substituted benzoic acids.

Scientific Research Applications

2-Amino-4-butyl-6-fluorobenzoic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is used in the study of enzyme interactions and as a probe for biochemical assays.

    Industry: The compound is used as an intermediate in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-4-butyl-6-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby altering cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-fluorobenzoic acid
  • 2-Amino-4-fluorobenzoic acid
  • 2-Amino-6-methylbenzoic acid
  • 2-Amino-5-fluorobenzoic acid

Uniqueness

2-Amino-4-butyl-6-fluorobenzoic acid is unique due to the presence of the butyl group at the fourth position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific properties that are advantageous for certain applications.

Properties

IUPAC Name

2-amino-4-butyl-6-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2/c1-2-3-4-7-5-8(12)10(11(14)15)9(13)6-7/h5-6H,2-4,13H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEZVILCBWDWQPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=C(C(=C1)F)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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